molecular formula C13H21NO3 B6338497 Propyl[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893574-29-3

Propyl[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B6338497
CAS No.: 893574-29-3
M. Wt: 239.31 g/mol
InChI Key: ZNVLWPUGBQXVNJ-UHFFFAOYSA-N
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Description

Propyl[(3,4,5-trimethoxyphenyl)methyl]amine is an organic compound characterized by the presence of a propyl group attached to a benzylamine moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLWPUGBQXVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde.

    Reductive Amination: The 3,4,5-trimethoxybenzaldehyde is subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Propyl[(3,4,5-trimethoxyphenyl)methyl]amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly in targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study the interactions of methoxy-substituted phenyl compounds with biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine is not fully elucidated. it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzylamine: Lacks the propyl group, which may affect its biological activity.

    3,4,5-Trimethoxyphenethylamine: Contains an ethyl group instead of a propyl group, potentially altering its pharmacokinetic properties.

Uniqueness

Propyl[(3,4,5-trimethoxyphenyl)methyl]amine is unique due to the combination of the propyl group and the trimethoxy-substituted phenyl ring, which may confer distinct biological activities and pharmacological properties compared to its analogs.

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